molecular formula C71H73ClN2O2P2Ru B1460183 (R)-RUCY-XylBINAP CAS No. 1384974-38-2

(R)-RUCY-XylBINAP

Cat. No. B1460183
M. Wt: 1184.8 g/mol
InChI Key: IQWRCNFONDXTCS-LOJLRZLHSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

R-RUCY(TM)-XylBINAP is a chiral phosphoramidite ligand used in the synthesis of optically active compounds. It is a derivative of a binaphthyl skeleton, which is a common scaffold for chiral ligands. XylBINAP is a versatile ligand that has been used in a variety of applications, including asymmetric catalysis, chiral recognition, and resolution of racemates. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Scientific Research Applications

  • Asymmetric Hydrogenation of Hetero-Aromatic Ketones :

    • (R)-XylBINAP, in combination with other compounds, is used as a catalyst for the hydrogenation of hetero-aromatic ketones. This process produces chiral alcohols with high enantiomeric excess (ee) and yield. This method is significant for the asymmetric synthesis of compounds like duloxetine, an inhibitor of serotonin and norepinephrine uptake carriers (Ohkuma et al., 2000).
  • Development of XylBINAP Ligands for Enantioselective Hydrogenation :

    • Research has led to the synthesis of 4,4'-substituted-xylBINAPs, which, when used in Ru(diphosphine)(diamine)Cl(2) complexes, enable highly enantioselective hydrogenation of aromatic ketones. This represents a significant advancement in achieving higher enantioselectivity for such reactions (H. Ngo & Wenbin Lin, 2005).
  • Hydrogenation of Aromatic-Heteroaromatic Ketones :

    • The application of (R)-XylBINAP in asymmetric hydrogenation has been expanded to a variety of aromatic-heteroaromatic ketones, producing secondary alcohols with excellent enantioselectivities (Cheng-yi Chen et al., 2003).
  • Insights into Enantioselectivity :

    • Studies have provided insights into the high enantioselectivity observed in the hydrogenation of acetophenone using (R)-XylBINAP, highlighting the role of stable intermediates in these reactions (S. French et al., 2007).
  • Variation of Ligands in Enantioselective Hydrogenation :

    • Investigations into the effects of different diphosphine and diamine ligands on the enantioselectivity of RuH(2)(diphosphine)(diamine) catalysed reactions have highlighted the critical role of specific methyl groups for high enantioselectivity (H. Chen et al., 2012).

properties

IUPAC Name

[1-[2-bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane;chlororuthenium(1+);(2R)-1-(4-methoxybenzene-6-id-1-yl)-1-(4-methoxyphenyl)-3-methylbutane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H48P2.C19H25N2O2.ClH.Ru/c1-33-21-34(2)26-43(25-33)53(44-27-35(3)22-36(4)28-44)49-19-17-41-13-9-11-15-47(41)51(49)52-48-16-12-10-14-42(48)18-20-50(52)54(45-29-37(5)23-38(6)30-45)46-31-39(7)24-40(8)32-46;1-13(2)18(20)19(21,14-5-9-16(22-3)10-6-14)15-7-11-17(23-4)12-8-15;;/h9-32H,1-8H3;5-7,9-13,18H,20-21H2,1-4H3;1H;/q;-1;;+2/p-1/t;18-,19?;;/m.1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQWRCNFONDXTCS-LOJLRZLHSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)P(C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.CC(C)C(C(C1=CC=C(C=C1)OC)(C2=[C-]C=C(C=C2)OC)N)N.Cl[Ru+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)P(C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.CC(C)[C@H](C(C1=CC=C(C=C1)OC)(C2=[C-]C=C(C=C2)OC)N)N.Cl[Ru+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C71H73ClN2O2P2Ru
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1184.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-RUCY(TM)-XylBINAP

CAS RN

1384974-38-2
Record name (R)-RUCY(regR)-XylBINAP
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MZ Chen, NW Sach, P Nuhant, OO Fadeyi… - Tetrahedron …, 2016 - Elsevier
A highly enantioselective synthesis of (R)- and (S)-α-trifluoromethyl (CF 3 ) propanoic acids has been achieved via asymmetric hydrogenation of 2-trifluoromethylacrylic acid using …
Number of citations: 5 www.sciencedirect.com

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